

# BI 689648 vs. FAD286: A Comparative Analysis of Aldosterone Synthase Selectivity

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## Compound of Interest

Compound Name: BI 689648

Cat. No.: B10801024

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The development of selective aldosterone synthase (CYP11B2) inhibitors is a key area of research in cardiovascular and renal diseases. High selectivity over the closely related 11 $\beta$ -hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, is crucial to avoid off-target effects and ensure a favorable safety profile. This guide provides a detailed comparison of two notable aldosterone synthase inhibitors, **BI 689648** and FAD286, with a focus on their selectivity, supported by experimental data.

## Executive Summary

**BI 689648** demonstrates significantly higher selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1) compared to FAD286. In vitro studies reveal that while both compounds exhibit potent inhibition of CYP11B2, **BI 689648** is approximately four-fold more selective than FAD286.<sup>[1][2]</sup> This enhanced selectivity is also observed in in vivo studies using a cynomolgus monkey model, where **BI 689648** shows a more than 20-fold greater selectivity compared to FAD286.<sup>[2]</sup> The superior selectivity profile of **BI 689648** suggests a lower potential for disrupting cortisol biosynthesis, a critical consideration for clinical applications.

## Data Presentation

### In Vitro Selectivity Data

The following table summarizes the in vitro inhibitory activity of **BI 689648** and FAD286 against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

Compound	CYP11B2 IC50 (nM)	CYP11B1 IC50 (nM)	Selectivity (CYP11B1 IC50 / CYP11B2 IC50)
BI 689648	2	300	150-fold
FAD286	3	90	30-fold

Data sourced from in vitro assays using cynomolgus monkey-based models.[\[2\]](#)

## In Vivo Selectivity Data

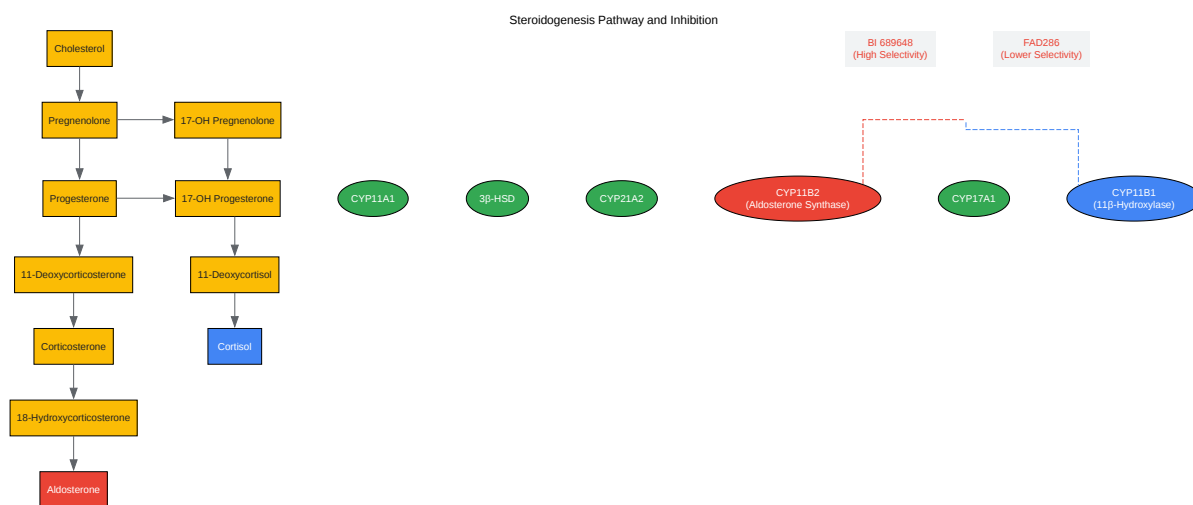
In vivo selectivity was assessed in an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys.

Compound	In Vivo Selectivity Fold
BI 689648	>20-fold more selective than FAD286
FAD286	Baseline

Data reflects the relative selectivity of the compounds in a preclinical model.[\[2\]](#)

## Signaling Pathway

The diagram below illustrates the late-stage steroidogenesis pathway, highlighting the points of inhibition by aldosterone synthase inhibitors.



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Caption: Steroidogenesis pathway showing inhibition points.

## Experimental Protocols

### In Vitro Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC<sub>50</sub>) of test compounds against human aldosterone synthase (CYP11B2) and 11 $\beta$ -hydroxylase (CYP11B1).

Methodology:

- Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system, such as V79 Chinese hamster lung cells or human renal leiomyoblastoma cells.
- Substrates: 11-deoxycorticosterone is used as the substrate for the CYP11B2 assay, while 11-deoxycortisol is used for the CYP11B1 assay.
- Assay Procedure:
  - The recombinant enzymes are incubated with varying concentrations of the test compounds (**BI 689648** or FAD286).
  - The respective substrates are added to initiate the enzymatic reaction.
  - The reaction is allowed to proceed for a defined period under controlled temperature and pH conditions.
  - The reaction is terminated, and the products (aldosterone for CYP11B2 and cortisol for CYP11B1) are quantified.
- Quantification: The concentrations of aldosterone and cortisol are measured using a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Data Analysis: The IC<sub>50</sub> values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

## In Vivo ACTH Challenge in Cynomolgus Monkeys

Objective: To evaluate the in vivo selectivity of aldosterone synthase inhibitors by measuring their effects on aldosterone and cortisol levels following stimulation with adrenocorticotrophic hormone (ACTH).

#### Methodology:

- **Animal Model:** Conscious, chair-restrained male cynomolgus monkeys are used.
- **Drug Administration:** The test compounds (**BI 689648** or FAD286) or vehicle are administered orally at various doses.
- **ACTH Challenge:** At a specified time post-dose (e.g., 1 or 2 hours), a bolus of ACTH (e.g., Synacthen®) is administered intravenously to stimulate the adrenal glands.
- **Blood Sampling:** Blood samples are collected at baseline (pre-dose and pre-ACTH) and at multiple time points after the ACTH challenge.
- **Hormone Analysis:** Plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone and 11-deoxycortisol) are measured using a validated LC-MS/MS method.
- **Data Analysis:** The extent of inhibition of aldosterone and cortisol production is calculated by comparing the hormone levels in the drug-treated groups to the vehicle-treated control group. The in vivo selectivity is determined by comparing the doses or exposures required to inhibit aldosterone versus cortisol.

## Conclusion

The available data consistently indicate that **BI 689648** possesses a superior selectivity profile for aldosterone synthase over cortisol synthase when compared to FAD286. This high degree of selectivity, demonstrated in both in vitro and in vivo models, positions **BI 689648** as a promising candidate for further development, with a potentially reduced risk of interfering with the essential cortisol pathway. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel aldosterone synthase inhibitors.

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## References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Selectivity of BI 689648, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
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